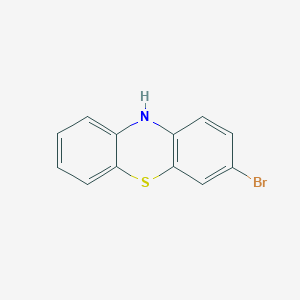

3-ブロモ-10H-フェノチアジン

説明

Synthesis Analysis

The synthesis of 3-Bromo-10H-phenothiazine derivatives has been explored through various methods. In one study, 3,7-dibromophenothiazine derivatives were synthesized with different substituents such as bromoalkyl, mercaptoalkyl, and alkylthioacetate groups at the N atom at position 10. The Suzuki coupling reaction was employed to further modify these derivatives using bromothiophene derivatives . Another approach involved the Smiles rearrangement of 5-bromo-2-formamido-3-methyl-2'-nitro-4'-substituted diphenyl sulfides to produce 3-bromo-1-methyl phenothiazines. This method included the formylation of diphenyl sulfides and condensation reactions with σ-halonitrobenzene in ethanolic acetate solution . Additionally, novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives were synthesized using acetalization of 10-methyl-10H-phenothiazine-carbaldehyde with 1,3-propanediol, employing both conventional and microwave-assisted conditions .

Molecular Structure Analysis

The structural investigations of the synthesized phenothiazine derivatives were conducted using various spectroscopic methods. These included NMR, FT-IR, UV–vis, and Mass-spectral studies, which helped in elucidating the molecular structure of the compounds. DFT calculations were also performed to support the findings, indicating a favorable enthalpy profile for the reactions in water solvent. The molecular mechanics and semi-empirical DFT calculations suggested an anancomeric chair conformation of the 1,3-dioxane ring with the phenothiazine substituent in the equatorial position, allowing for free rotation about the single bond linking the two heterocyclic units .

Chemical Reactions Analysis

The chemical reactivity of 3-Bromo-10H-phenothiazine derivatives was further explored by synthesizing electroactive hydrazones. This was achieved by reacting N-alkylated 3-bromo- and 3,7-dibromo-10H-phenothiazines with acrolein diethyl acetal under Pd catalysis, followed by condensation with N-methyl-N-phenylhydrazine and N,N-diphenylhydrazine. The resulting mono- and dihydrazones were found to act as effective hole transporting materials, indicating their potential in electronic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized phenothiazine derivatives were thoroughly investigated. The thermal, optical, electrochemical, and photophysical properties were examined, revealing that the new compounds display daylight fluorescence with large Stokes shifts. This property is particularly significant for applications in optoelectronics and as fluorescent markers. The electroactive hydrazones derived from phenothiazine derivatives also demonstrated promising characteristics as hole transporting materials, which could be beneficial for the development of organic electronic devices .

科学的研究の応用

化学合成

3-ブロモ-10H-フェノチアジンは、化学合成分野における汎用性の高いビルディングブロックです . 化学的に官能基化しやすく、高度に共役したドナー-アクセプター材料の合成において貴重な成分となっています .

光触媒

3-ブロモ-10H-フェノチアジンを含む拡張フェノチアジンは、様々な合成変換において効率的な光触媒であることが判明しています . 例えば、可視光照射下でアミンをイミンに酸化カップリングさせることができます .

オプトエレクトロニクス

3-ブロモ-10H-フェノチアジンとその誘導体は、電子リッチな性質により、オプトエレクトロニクス材料の分子設計においてドナーユニットとして広く用いられています .

ホール輸送材料

3-ブロモ-10H-フェノチアジン誘導体は、完全な可逆的な一電子酸化還元過程と良好なホール移動度を伴う低い酸化電位を示します。 これは、それらをペロブスカイト太陽電池のための効率的なホール輸送材料として適しています .

ルミノフォア

3-ブロモ-10H-フェノチアジンのコア構造であるフェノチアジンは、従来の蛍光、熱活性化遅延蛍光(TADF)、および室温リン光(RTP)を示すことができるユニークなルミノフォアです .

光レドックス触媒

3-ブロモ-10H-フェノチアジンを含むフェノチアジン誘導体は、ラジカル脱ハロゲン化、アルキルオレフィンの求核的アルコキシル化、光レドックス触媒によるC-NおよびC-H/C-Hクロスカップリングなど、様々な合成変換において効果的な光レドックス触媒であることが証明されています .

作用機序

Target of Action

Phenothiazines, the parent compound of 3-bromo-10h-phenothiazine, are known to interact with a variety of targets, including various enzymes and receptors .

Mode of Action

3-Bromo-10h-phenothiazine is a type of extended phenothiazine that has been shown to exhibit intriguing photophysical and redox properties . It can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation . This suggests that 3-Bromo-10h-phenothiazine may interact with its targets through a redox mechanism, possibly involving the transfer of electrons.

Biochemical Pathways

Given its photocatalytic activity, it may be involved in pathways related to oxidative stress and redox reactions .

Result of Action

Its ability to catalyze the oxidative coupling of amines to imines suggests that it may induce changes at the molecular level, potentially affecting cellular functions .

Action Environment

The action of 3-Bromo-10h-phenothiazine is influenced by environmental factors such as light. It has been shown to catalyze reactions under visible-light irradiation, suggesting that light exposure may enhance its activity . Additionally, the compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C , indicating that these conditions may be necessary for maintaining its stability and efficacy.

将来の方向性

特性

IUPAC Name |

3-bromo-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWIAYIESCUSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300599 | |

| Record name | 3-bromo-10h-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3939-23-9 | |

| Record name | 3939-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-10h-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

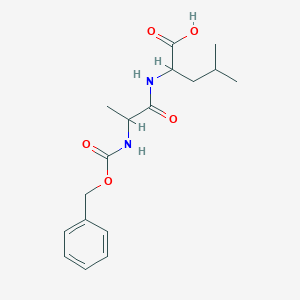

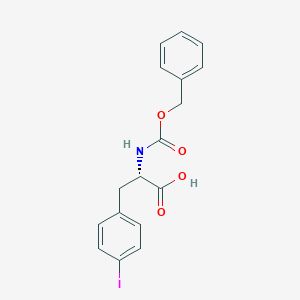

![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)